molecular formula C11H13NO4S B3038668 1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid CAS No. 88425-47-2

1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3038668
CAS No.: 88425-47-2
M. Wt: 255.29 g/mol
InChI Key: JUSWZYFYLXTMLJ-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid is a heterocyclic organic compound that features a pyrrolidine ring substituted with a phenylsulfonyl group and a carboxylic acid group.

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine with phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl group. The carboxylic acid group can be introduced through subsequent oxidation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the phenylsulfonyl group or to reduce other functional groups present in the molecule.

    Substitution: The phenylsulfonyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can act as a pharmacophore, binding to specific sites on the target molecule and modulating its activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c13-11(14)10-7-4-8-12(10)17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSWZYFYLXTMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312598
Record name 1-(Phenylsulfonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88425-47-2
Record name 1-(Phenylsulfonyl)proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88425-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylsulfonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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